Methoxy(trimethyl)stannane
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Overview
Description
Methoxy(trimethyl)stannane is an organotin compound with the chemical formula C₄H₁₅OSn . It is a member of the stannane family, which consists of compounds containing tin-carbon bonds. This compound is known for its applications in organic synthesis and its role as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxy(trimethyl)stannane can be synthesized through several methods. One common approach involves the reaction of trimethyltin chloride with methanol in the presence of a base such as sodium methoxide. The reaction proceeds as follows:
(CH₃)₃SnCl+CH₃OH→(CH₃)₃SnOCH₃+HCl
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar methods as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Methoxy(trimethyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized to form tin oxides or reduced to form tin hydrides.
Coupling Reactions: It is used in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as halides, thiols, and amines.
Oxidizing Agents: Such as hydrogen peroxide or other peroxides.
Reducing Agents: Such as lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used.
Oxidation Products: Tin oxides.
Reduction Products: Tin hydrides.
Scientific Research Applications
Methoxy(trimethyl)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Biology: It is used in the study of organotin compounds’ biological activity and their potential as antifouling agents.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: It is used in the production of various organotin compounds that serve as catalysts, stabilizers, and intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of methoxy(trimethyl)stannane involves its ability to form stable tin-carbon bonds, which makes it a valuable reagent in organic synthesis. In Stille coupling reactions, it acts as a source of the tin moiety, which undergoes transmetalation with palladium to form a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Methoxy(trimethyl)stannane can be compared with other organotin compounds such as:
Tributyltin Hydride: Known for its use in radical reactions and as a reducing agent.
Trimethyltin Chloride: Used as a precursor in the synthesis of various organotin compounds.
Methoxy(trimethyl)silane: Similar in structure but contains silicon instead of tin, used in different types of coupling reactions.
Uniqueness: this compound is unique due to its specific reactivity and stability, making it a valuable reagent in organic synthesis, particularly in Stille coupling reactions.
References
Properties
IUPAC Name |
methoxy(trimethyl)stannane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3O.3CH3.Sn/c1-2;;;;/h1H3;3*1H3;/q-1;;;;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPKMSMKZGDPLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Sn](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12OSn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586912 |
Source
|
Record name | Methoxy(trimethyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1066-58-6 |
Source
|
Record name | Methoxy(trimethyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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